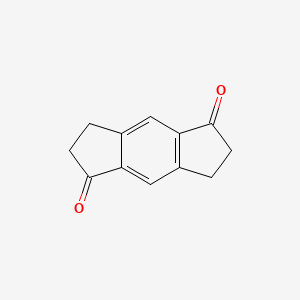

2,3,6,7-Tetrahydro-s-indacene-1,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2,3,6,7-tetrahydro-s-indacene-1,5-dione |

InChI |

InChI=1S/C12H10O2/c13-11-3-1-7-5-10-8(6-9(7)11)2-4-12(10)14/h5-6H,1-4H2 |

InChI Key |

HDFLMPNKTHXEMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=CC3=C(C=C21)C(=O)CC3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical Approaches to s-Indacene-1,5-dione Scaffolds

Classical methods for constructing the core structure of s-indacene-1,5-diones have traditionally relied on well-established reactions in organic chemistry. These foundational techniques, while sometimes lacking in efficiency or requiring harsh conditions, have paved the way for more refined modern approaches.

The Friedel–Crafts reaction, a cornerstone of aromatic chemistry, represents a classical strategy for the formation of the indanone and, by extension, the s-indacene-dione skeleton. nih.gov Intramolecular Friedel–Crafts acylation is a particularly relevant approach for ring closure to form five- or six-membered rings fused to an aromatic core. researchgate.net This typically involves the cyclization of a precursor molecule containing both an aromatic ring and a carboxylic acid or acyl chloride functionality.

In a general sense, the synthesis of indanones via this method can be achieved by the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides using a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃). orgsyn.orgnih.gov While a direct, single-step synthesis of 2,3,6,7-tetrahydro-s-indacene-1,5-dione via a double Friedel-Crafts acylation of a central aromatic ring with two dicarboxylic acid equivalents is not commonly reported, the principles of this reaction underpin the formation of the fundamental indanone units that constitute the s-indacene (B1235719) scaffold. The synthesis of related structures often involves multi-step sequences where Friedel-Crafts acylation is a key ring-forming step. nih.gov

The intramolecular Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, offers another classical route for the construction of cyclic and polycyclic systems. organicreactions.orgorganic-chemistry.org This reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule to form a new ring. organic-chemistry.org The versatility of the Heck reaction allows for the formation of various ring sizes under relatively mild conditions, making it a powerful tool in organic synthesis. organicreactions.org

In the context of s-indacene-1,5-dione synthesis, a strategy involving multiple Heck reactions on a suitably substituted aromatic core can be envisioned. For instance, the synthesis of dihydroindacene-type ligands, which are precursors to the corresponding diones, has been achieved through the Heck reaction of aryl dibromides with n-butyl acrylate. researchgate.net This suggests a pathway where a central aromatic ring bearing two vinyl halide groups could undergo a double intramolecular Heck cyclization to form the two five-membered rings of the s-indacene core. While specific examples for the direct synthesis of this compound via this method are not abundant in the literature, the underlying principles of the intramolecular Heck reaction make it a plausible, albeit complex, classical approach. mdpi.com

Modern Synthetic Pathways for this compound

More contemporary methods for the synthesis of this compound often focus on novel catalytic systems and multi-step pathways that offer improved yields, milder reaction conditions, and greater structural diversity.

A notable modern synthesis of 4,8-disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones involves a sodium nitrite (B80452) (NaNO₂) catalyzed transformation of cyclopentenone-derived Morita–Baylis–Hillman (MBH) acetates. mdpi.com This method is characterized by its operational simplicity and the use of an inexpensive and readily available catalyst. mdpi.com The reaction proceeds via a proposed stepwise dimeric cyclization and oxidative aromatization, initiated by the nucleophilic action of NaNO₂. mdpi.com

The general procedure involves stirring the cyclopentenone-MBH acetate (B1210297) with NaNO₂, sodium bicarbonate (NaHCO₃), and 4 Å molecular sieves in dimethylformamide (DMF) at 50 °C. mdpi.com This process has been shown to be effective for a range of aryl-substituted MBH acetates, affording the corresponding tetrahydro-s-indacene-1,5-diones in moderate to good yields. mdpi.com

Table 1: Examples of 4,8-Disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones Synthesized via NaNO₂-Catalyzed Transformation

| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2a | Phenyl | 57 | 260–263 |

| 2c | 2-Methoxyphenyl | 48 | 248–250 |

| 2i | p-Tolyl | 36 | 289–291 |

| 2l | Naphthalen-2-yl | 38 | 240–241 |

Data sourced from a 2025 study on the synthesis of novel s-indacene-1,5-dione derivatives. mdpi.com

Another modern approach involves the construction of the indacene skeleton from readily available furan (B31954) derivatives through a multi-step sequence.

A synthetic route to a related isomer, 2,3,6,7-tetrahydro-as-indacene-1,8-dione, has been developed starting from 2-methylfuran (B129897). thieme-connect.com This pathway highlights the utility of furan as a precursor for constructing more complex polycyclic systems. The synthesis commences with a Mannich condensation of 2-methylfuran with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride. thieme-connect.com The resulting amine undergoes quaternization with methyl iodide, followed by conversion to the ammonium (B1175870) hydroxide (B78521) salt. thieme-connect.com Subsequent Hoffmann elimination and a nih.govnih.gov-cycloaddition through pyrolysis yields a furanocyclophane. thieme-connect.com This intermediate is then subjected to photooxidation, intramolecular cycloaddition, and finally dehydration with sodium carbonate to afford the target tetrahydro-as-indacene-1,8-dione. thieme-connect.com While this specific sequence leads to the asymmetric isomer, it demonstrates a viable modern strategy involving Mannich condensation and subsequent transformations for accessing the core indacene-dione framework.

Acid-Catalyzed Cyclotrimerization of Related Monomers

A conceptually different and powerful approach to the s-indacene core involves the acid-catalyzed cyclization of appropriately designed monomers. These reactions typically proceed via intramolecular Friedel-Crafts acylation or related electrophilic aromatic substitution mechanisms, where a strong acid catalyst is used to promote the formation of the two five-membered rings onto a central aromatic core. The choice of catalyst is crucial and can significantly influence reaction efficiency and yield.

Titanium tetrachloride (TiCl₄) is a potent Lewis acid widely used in organic synthesis to promote a variety of transformations. scilit.com In the context of synthesizing indacene diones, TiCl₄ can function as an effective catalyst for intramolecular Friedel-Crafts acylations. It activates a carboxylic acid or acyl chloride functional group on a precursor molecule, facilitating the electrophilic attack on an aromatic ring to form a cyclic ketone. A plausible synthetic route would involve a 1,4-disubstituted benzene (B151609) bearing two propanoic acid (or related) side chains. The addition of TiCl₄ would promote a double ring-closing reaction to yield the tricyclic dione (B5365651). Its effectiveness in various cyclization reactions to form spiro[3,3'-oxindole-1-pyrrolines] has been demonstrated, highlighting its utility in constructing complex ring systems. nih.gov

Polyphosphoric acid (PPA) is a viscous liquid that is a mixture of phosphoric acid and phosphorus pentoxide. It serves as both a strong acid catalyst and a powerful dehydrating agent, making it exceptionally well-suited for intramolecular acylation reactions that form cyclic ketones. This method is a classic and robust technique for Friedel-Crafts-type cyclizations. For the synthesis of this compound, a precursor such as 1,4-benzenedipropanoic acid would be heated in PPA. The PPA would protonate the carboxylic acid groups, generating acylium ion intermediates that then perform a double electrophilic substitution onto the central benzene ring to afford the target dione in a single, efficient step.

p-Toluenesulfonic acid (PTSA) is a strong, solid organic acid that is easier to handle than many mineral acids. It is an effective catalyst for a wide range of reactions, including esterification, dehydration, and cyclization. nih.gov In a system potentially containing propionic acid as a solvent or co-reagent, PTSA can catalyze the cyclization of suitable precursors. The mechanism is similar to that of PPA, involving the protonation of carboxylic acid groups to facilitate intramolecular acylation. PTSA's utility in promoting cascade cyclizations to form other cyclic ketones like 4-chromanones has been well-established, suggesting its applicability for forming the five-membered rings of the indacene core. nih.gov

Zinc chloride (ZnCl₂) is another effective Lewis acid catalyst used in organic synthesis, particularly for Friedel-Crafts reactions. While sometimes considered a milder alternative to aluminum chloride, it is capable of catalyzing acylations and other cyclizations. nih.gov For the synthesis of the target indacene dione, ZnCl₂ could be used to catalyze the double cyclization of a precursor like 1,4-bis(3-chloropropanoyl)benzene. The Lewis acid would coordinate to the acyl chloride, enhancing its electrophilicity and promoting the ring-closing reaction. While specific applications to this indacene system are not detailed, ZnCl₂ is a known and effective catalyst for esterification and other cyclization reactions under various conditions. nih.gov

Table 2: Overview of Acid Catalysts for Proposed s-Indacene Dione Synthesis

| Catalyst | Catalyst Type | General Role | Potential Precursor for Cyclization |

|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Lewis Acid | Friedel-Crafts acylation promoter | 1,4-Benzenedipropanoyl chloride |

| Polyphosphoric Acid (PPA) | Brønsted Acid / Dehydrating Agent | Intramolecular acylation & dehydration | 1,4-Benzenedipropanoic acid |

| p-Toluenesulfonic Acid (PTSA) | Brønsted Acid | Dehydration & cyclization catalyst | 1,4-Benzenedipropanoic acid |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Friedel-Crafts acylation promoter | 1,4-Benzenedipropanoyl chloride |

Cyclization Methods in Phane Chemistry

The construction of the rigid, fused-ring system of this compound can be approached through methodologies akin to those used in phane chemistry. Phane chemistry traditionally involves the synthesis of cyclophanes, which are molecules containing an aromatic ring bridged by an aliphatic chain. This concept of forming cyclic structures by bridging aromatic systems can be adapted to create the indacene core.

One of the most powerful and widely used methods for forming the carbon-carbon bonds necessary for such cyclizations is the intramolecular Friedel-Crafts acylation . masterorganicchemistry.comnih.gov This reaction is particularly effective for creating 5- and 6-membered rings, making it highly suitable for the synthesis of the cyclopentanone (B42830) rings within the this compound structure. masterorganicchemistry.com

In a hypothetical application of this strategy to form the target molecule, a suitable precursor would be a 1,4-disubstituted benzene derivative where each substituent contains a reactive acyl group or a precursor that can be converted into one, such as a propanoic acid derivative. For instance, the double intramolecular Friedel-Crafts acylation of a molecule like benzene-1,4-dipropanoyl chloride, derived from benzene-1,4-dipropanoic acid, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃), would theoretically lead to the formation of the desired dione. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion attacks the aromatic ring to form the new carbon-carbon bond, a process that occurs twice to form both five-membered rings.

The choice of catalyst and reaction conditions is crucial for the success of such intramolecular cyclizations. While traditional Lewis acids like AlCl₃ are common, other reagents such as polyphosphoric acid (PPA) and triflic acid (TfOH) have also been shown to effectively promote these types of ring-closing reactions. nih.gov The efficiency of the cyclization can be influenced by factors such as the length of the alkyl chains and the nature of the activating groups on the aromatic ring.

| Reaction Type | Precursor Type | Key Reagents | Ring Formation |

| Intramolecular Friedel-Crafts Acylation | 1,4-Diacylbenzene derivative | Lewis Acids (e.g., AlCl₃, PPA) | Formation of two cyclopentanone rings |

Hydrolysis and Decarboxylation Strategies for Dicarboxylate Precursors

An alternative synthetic approach to this compound involves the use of a dicarboxylate precursor, which undergoes hydrolysis followed by decarboxylation. This strategy is common in organic synthesis for the formation of ketones from β-keto esters or related compounds.

A plausible precursor for this route would be a diethyl 1,5-dioxo-s-indacene-2,6-dicarboxylate. The synthesis of this precursor could potentially be achieved through a Dieckmann condensation or a similar base-catalyzed intramolecular cyclization of an appropriate tetraester.

Once the dicarboxylate precursor is obtained, the synthesis proceeds in two key steps:

Hydrolysis: The ester groups of the dicarboxylate are hydrolyzed to the corresponding carboxylic acids. This is typically achieved by heating the ester in the presence of a strong acid or base. For instance, refluxing the diester with aqueous sodium hydroxide would yield the disodium (B8443419) salt of the dicarboxylic acid, which can then be acidified to produce the free dicarboxylic acid.

Decarboxylation: The resulting β-keto dicarboxylic acid is then heated to induce decarboxylation. The presence of the ketone at the β-position facilitates the loss of carbon dioxide through a cyclic transition state, leading to the formation of the target this compound. This thermal decarboxylation is a characteristic reaction of β-keto acids.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Hydrolysis | NaOH (aq), then H₃O⁺ | 1,5-Dioxo-s-indacene-2,6-dicarboxylic acid |

| 2 | Decarboxylation | Heat | This compound |

This method offers a powerful way to construct the indacene core, leveraging the reactivity of dicarboxylate precursors to achieve the desired dione structure.

Derivatization and Structural Modifications of 2,3,6,7 Tetrahydro S Indacene 1,5 Dione

Synthesis of Substituted 2,3,6,7-Tetrahydro-s-indacene-1,5-dione Analogues

Substitution on the core structure of this compound has been achieved through various synthetic strategies, primarily focusing on the introduction of aryl and alkyl groups at the 4- and 8-positions.

Aryl Substituted Derivatives (e.g., Phenyl, Tolyl, Methoxyphenyl, Halophenyl, Naphthalenyl, Furanyl, Thiophenyl)

A range of 4,8-diaryl-2,3,6,7-tetrahydro-s-indacene-1,5-diones has been synthesized, demonstrating the versatility of this scaffold. A common synthetic route involves the NaNO₂-catalyzed transformation of cyclopentenone-derived Morita-Baylis-Hillman (MBH) acetates bearing various aryl substituents. mdpi.com In this method, a solution of the appropriate aryl-substituted cyclopentenone-MBH acetate (B1210297) is treated with sodium nitrite (B80452) and sodium bicarbonate in DMF at 50 °C. mdpi.com This procedure facilitates a domino reaction sequence, including substitution, rearrangement, and 6π-electrocyclization, to yield the desired diaryl-s-indacenediones. mdpi.com

This methodology has been successfully applied to produce derivatives with a variety of aryl groups, including phenyl, tolyl, methoxyphenyl, various halophenyls (chlorophenyl, bromophenyl, iodophenyl), and naphthalenyl substituents. mdpi.com While specific examples for furanyl and thiophenyl derivatives are not detailed in this particular study, the general applicability of the method suggests its potential for incorporating heteroaromatic rings as well.

The following table summarizes the synthesis of several representative aryl-substituted analogues:

Table 1: Synthesis of Aryl-Substituted this compound Analogues mdpi.com This is an interactive table. You can sort and filter the data.

| Derivative Name | Aryl Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4,8-Diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | Phenyl | 57 | 260–263 |

| 4,8-Di-o-tolyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | o-Tolyl | 48 | 248–250 |

| 4,8-Di-m-tolyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | m-Tolyl | 34 | 269–272 |

| 4,8-Di-p-tolyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | p-Tolyl | 36 | 289–291 |

| 4,8-Bis(2-methoxyphenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 2-Methoxyphenyl | 48 | 248–250 |

| 4,8-Bis(3-chlorophenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 3-Chlorophenyl | 34 | 268–272 |

| 4,8-Bis(3-iodophenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 3-Iodophenyl | 35 | 322–323 |

| 4,8-Di(naphthalen-2-yl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | Naphthalen-2-yl | 38 | 240–241 |

Alkyl Substituted Derivatives (e.g., Tetramethyl Analogues)

The synthesis of alkyl-substituted analogues, such as tetramethyl derivatives, can be envisioned through established methods for C-alkylation of β-diketones or related cyclic systems. While a direct synthesis for a tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione is not prominently documented, related structures have been prepared. For instance, the synthesis of 7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, a related bicyclic diketone, is achieved via the proline-catalyzed aldol (B89426) cyclization of a triketone precursor, known as the Hajos-Parrish reaction. This core structure can be further alkylated. For example, Meyers' methodology for synthesizing angularly substituted hydrindenones involves the asymmetric introduction of a methyl group using LDA and methyl iodide.

Furthermore, the Weiss-Cook reaction, which involves the condensation of a 1,3-dicarboxylate with a 1,2-dicarbonyl compound, is a powerful method for constructing the bicyclo[3.3.0]octane skeleton that forms the core of the s-indacene (B1235719) system. orgsyn.org Utilizing a substituted 1,2-dicarbonyl compound like biacetyl in this reaction leads to the formation of a 1,5-dimethylbicyclo[3.3.0]octane derivative, which is a key intermediate that could potentially be elaborated into a tetramethyl-s-indacenedione. orgsyn.org

Asymmetric Synthesis Approaches

Creating chiral derivatives from the achiral this compound is a key objective for applications in catalysis and materials science. This typically involves the asymmetric reduction of one or both ketone functionalities.

Noyori's Asymmetric Transfer Hydrogenation for Chiral Diols and Ketones

Noyori's asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones to chiral alcohols. This reaction typically employs a ruthenium(II) catalyst complexed with a chiral diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), and a hydrogen donor like a mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N) or isopropanol. The methodology is known for its operational simplicity and high enantioselectivity for a broad range of ketone substrates.

The mechanism involves a metal-ligand bifunctional catalyst where the amine ligand's N-H group interacts with the ketone's carbonyl oxygen, playing a key role in achieving high reactivity and stereoselectivity. This approach is highly effective for converting prochiral ketones into enantiomerically enriched secondary alcohols.

While specific application of Noyori's method directly to this compound is not explicitly detailed in the surveyed literature, the principles are directly applicable. The two prochiral ketone groups of the indacenedione are suitable substrates for this transformation. A stepwise or simultaneous reduction could potentially yield chiral hydroxy-ketones or chiral diols with high enantiomeric purity, making it a highly valuable potential strategy for accessing chiral derivatives of this scaffold.

Regioselective and Stereoselective Functionalizations (e.g., Silylation)

Functionalization of the this compound can be directed to specific positions through regioselective reactions. Silylation to form silyl (B83357) enol ethers is a particularly useful transformation, as these products are versatile intermediates for further C-C bond-forming reactions.

Given the symmetrical nature of the parent dione (B5365651), the initial enolization can occur at either of the two equivalent positions (C4 or C8). In the case of unsymmetrically substituted derivatives, regioselectivity becomes a critical issue. The formation of silyl enol ethers from β-diketones can be controlled to favor one regioisomer over another. For instance, a common method involves treating the diketone with a silylating agent like trimethylsilyl (B98337) iodide in the presence of an amine base. mdpi.com

In a related synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione, a key step is the formation of a bis(trimethylsilyloxy)diene precursor from the corresponding saturated dione. mdpi.com This precursor is generated by treating the dione with trimethylsilyl iodide and hexamethyldisilazane (B44280) (HMDS). mdpi.com This transformation highlights the feasibility of converting the ketone groups of the indacenedione scaffold into silyl enol ethers, which can then be used in subsequent reactions. The resulting silyl enol ether of this compound would be a valuable intermediate for introducing further complexity to the molecule.

Incorporation into Complex Molecular Architectures (e.g., Spiro-Derivatives, Dicyanomethylene-Functionalized Systems)

The reactivity of the s-indacene-1,5-dione scaffold, particularly at the active methylene (B1212753) positions (C4 and C8), allows for its incorporation into more elaborate molecular structures.

Spiro-Derivatives

Spiro compounds, which contain two rings connected by a single common atom, can be synthesized from the this compound core. The chemistry is analogous to that of the well-studied indane-1,3-dione, which is a common building block for spiro-heterocycles. The active methylene group at the C4 (and C8) position of the indacene-dione can be deprotonated and act as a nucleophile in various annulation reactions.

One powerful method for constructing spirocyclic systems is the 1,3-dipolar cycloaddition reaction. This involves the reaction of an in-situ generated ylide with a dipolarophile. For instance, spiro indane-1,3-dione compounds have been synthesized via the 1,3-dipolar cycloaddition of an alkene with an azomethine ylide generated from ninhydrin (B49086) (a hydrated form of indane-1,3-dione) and an amino acid. This approach suggests that the C4/C8 carbonyl groups of this compound could similarly participate in cycloaddition reactions to form complex spiro-fused frameworks.

Dicyanomethylene-Functionalized Systems

The active methylene positions at C4 and C8 of the this compound skeleton are prime sites for Knoevenagel condensation. wikipedia.org This reaction involves the nucleophilic addition of a compound with an active hydrogen (an acidic methylene group) to a carbonyl group, followed by dehydration. wikipedia.org

A classic example of this transformation is the reaction with malononitrile, which possesses a highly acidic methylene group flanked by two electron-withdrawing cyano groups. The reaction of this compound with malononitrile, typically catalyzed by a weak base such as piperidine (B6355638) or an ammonium (B1175870) salt, would be expected to yield 4-(dicyanomethylene)-2,3,6,7-tetrahydro-s-indacen-1,5-dione or the 4,8-bis(dicyanomethylene) derivative. nih.gov This functionalization dramatically alters the electronic properties of the core, introducing strong electron-accepting groups and extending the π-conjugated system.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for 2,3,6,7-tetrahydro-s-indacene-1,5-dione was found in the searched literature. For comparison, the ¹H NMR spectrum for the 4,8-diphenyl derivative in CDCl₃ shows multiplets for the aliphatic protons at approximately δ 2.91-2.95 ppm and δ 2.65-2.69 ppm, with the aromatic protons appearing as multiplets between δ 7.31 and 7.52 ppm.

Specific ¹³C NMR data for the title compound is not available. The analysis of the 4,8-diphenyl substituted analogue revealed signals for the carbonyl carbons at δ 205.7 ppm, along with aliphatic carbon signals at δ 37.7 and δ 24.4 ppm. The remaining signals correspond to the aromatic and olefinic carbons of the core structure and the phenyl substituents.

No literature pertaining to variable temperature NMR studies for this compound or its close derivatives was identified.

Infrared (IR) Spectroscopy

Experimental IR spectral data for this compound is not provided in the available literature. In the characterization of its 4,8-diphenyl derivative, a notable absorption band was observed at 1716 cm⁻¹, corresponding to the C=O stretching vibration of the ketone groups.

Mass Spectrometry (MS)

Specific ESI HRMS data for this compound could not be located. The 4,8-diphenyl derivative was analyzed, showing a calculated m/z for [M+Na]⁺ of 361.1204 and a found value of 361.1207, confirming its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound and its analogs, GC-MS serves as a crucial tool for monitoring reaction progress, identifying impurities, and characterizing thermal decomposition products. While a comprehensive GC-MS analysis of this compound is not extensively documented in publicly available literature, data for related compounds, such as s-Indacene-1,7-dione, 2,3,5,6-tetrahydro-3,3,5,5-tetramethyl-, provide valuable insights into the expected fragmentation patterns.

The mass spectrum of s-Indacene-1,7-dione, 2,3,5,6-tetrahydro-3,3,5,5-tetramethyl- reveals characteristic peaks that aid in its identification. The molecular ion peak and subsequent fragmentation patterns are unique to the molecule's structure, arising from the cleavage of specific bonds under electron ionization.

Table 1: GC-MS Data for s-Indacene-1,7-dione, 2,3,5,6-tetrahydro-3,3,5,5-tetramethyl-

| Feature | Description |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| Instrumentation | GC-MS |

| Ionization Mode | Electron Ionization (EI) |

| Key Fragments | Data not publicly available |

Data inferred from available information on related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 2: UV-Vis Absorption Data for Related Indandione Derivatives

| Compound | Solvent | λmax (nm) |

| Donor-acceptor indan-1,3-dione compounds | Toluene | ~400-500 |

| DMABI derivative (tB-DMABI) | Not specified | 512 |

This data is for related indandione derivatives and serves as a reference.

X-ray Single-Crystal Diffraction Analysis for Molecular Structure Elucidation

X-ray single-crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and crystal packing information. While the crystal structure of this compound has not been publicly reported, the structure of the closely related s-Indacene-1,3,5,7(2H,6H)-tetraone has been described. azom.com Furthermore, the crystal structure of 1,1,5,5-tetramethyl-1,2,5,6-tetrahydro-3a,4,7a,8-tetraaza-s-indacene-3,7-dione has been determined, providing insights into the geometry of the s-indacene (B1235719) core. researchgate.netresearchgate.net

In the case of 1,1,5,5-tetramethyl-1,2,5,6-tetrahydro-3a,4,7a,8-tetraaza-s-indacene-3,7-dione, the molecule is centrosymmetric and consists of a tricyclic system. researchgate.netresearchgate.net The tetrazine ring is planar, and the bond lengths within this ring are consistent with its aromatic character. researchgate.netresearchgate.net

Table 3: Crystallographic Data for 1,1,5,5-tetramethyl-1,2,5,6-tetrahydro-3a,4,7a,8-tetraaza-s-indacene-3,7-dione researchgate.netresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 |

| a (Å) | 9.306(2) |

| b (Å) | 5.755(1) |

| c (Å) | 11.499(2) |

| β (°) | 98.15(3) |

| Volume (ų) | 609.6 |

| Z | 2 |

| Temperature (K) | 294 |

Thermogravimetric Analysis (TGA) for Polymerization Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly valuable for assessing the thermal stability of polymers. azom.compsu.eduresearchgate.netyoutube.comnih.gov In the context of polymerization studies involving s-indacene derivatives, TGA can be used to determine the degradation temperatures of the resulting polymers, providing insights into their operational limits in various applications. The technique can identify the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char at the end of the analysis. psu.eduresearchgate.net This information is critical for designing polymers with desired thermal properties for applications in electronics and other high-performance areas. While specific TGA data for polymers derived from this compound is not available, the general principles of TGA are broadly applicable to such materials. psu.eduresearchgate.netyoutube.comnih.gov

Table 4: General Parameters Obtained from TGA of Polymers

| Parameter | Description |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition (Tmax) | The temperature at which the rate of weight loss is highest. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. |

This table describes general parameters obtainable from TGA and does not represent specific data for polymers of the target compound.

Photoemission Yield Spectroscopy (PYS) for Electronic Properties in Materials

Photoemission Yield Spectroscopy (PYS) is a powerful surface-sensitive technique used to determine the ionization potential (or work function) of materials. It measures the total number of photoemitted electrons as a function of the incident photon energy. This technique is particularly useful for characterizing the electronic properties of organic semiconductor films, which are integral to organic electronic devices. For materials based on the s-indacene core, PYS can provide crucial information about the energy levels at the surface and at interfaces with other materials. This data is vital for understanding and optimizing charge injection and transport in devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The ionization potential determined by PYS is a key parameter in predicting the performance of these devices.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has become a primary tool for predicting molecular properties due to its favorable balance between accuracy and computational cost.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For the related compound, 2,4,6,8-tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione, quantum chemical calculations were performed using the DFTB3LYP/6–311++G(d,p) basis set. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized structure provides a realistic three-dimensional representation of the molecule. From this optimized geometry, it was determined that the oxygen atoms (O-13 and O-14) are the most active sites in the tetramethylated molecule. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. samipubco.com

For 2,4,6,8-tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione, the HOMO and LUMO energies were calculated using DFT. researchgate.net The HOMO energy was found to be -6.6496 eV, and the LUMO energy was -2.2599 eV. researchgate.net This results in a HOMO-LUMO energy gap of 4.3897 eV. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies for a Related Indacene Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.6496 |

| LUMO | -2.2599 |

| Energy Gap (ΔE) | 4.3897 |

Data for 2,4,6,8-tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione researchgate.net

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. orcid.org These descriptors provide a more nuanced understanding of the molecule's chemical behavior than the HOMO-LUMO gap alone. orcid.org Key descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO gap.

Global Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

For the tetramethylated analogue of the target compound, these reactivity descriptors were estimated to understand its stability and reactivity. researchgate.net

Table 2: Calculated Quantum Chemical Reactivity Descriptors for a Related Indacene Derivative

| Descriptor | Definition | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.45475 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.19485 eV |

| Global Softness (S) | 1 / η | 0.45561 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.522 eV |

Calculations based on HOMO/LUMO data for 2,4,6,8-tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione researchgate.net

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) or Raman spectrum. By comparing the calculated spectrum with an experimental one, researchers can confirm the structure of a synthesized compound. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net Although specific predicted spectra for 2,3,6,7-Tetrahydro-s-indacene-1,5-dione are not available in the searched literature, this methodology is a standard part of computational characterization.

Computational Studies on Electronic Interactions in Related Indacene Systems

The indacene core is a polycyclic aromatic hydrocarbon system that has been the subject of computational studies to understand its electronic properties and potential for use in electronic materials. Computational studies on systems like graphene, which also features extensive π-conjugation, can provide analogous insights. These studies often focus on π-π stacking interactions and charge transfer phenomena, which are crucial for the design of organic semiconductors and sensors. The electronic interactions within the this compound molecule, particularly the delocalization of π-electrons across the fused ring system, are expected to significantly influence its chemical and physical properties.

In Silico Exploration of Derived Reactivity Properties

In silico (computational) methods allow for the exploration of a molecule's reactivity without the need for laboratory experiments. researchgate.net By analyzing the optimized molecular structure and electronic properties, researchers can predict how a molecule will behave in a chemical reaction. For instance, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the surface of a molecule. These maps use a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity. For the tetramethylated derivative, MEP analysis was used to identify the electronegativity and electropositivity across the molecule. researchgate.net This type of in silico exploration is invaluable for understanding reaction mechanisms and designing new synthetic pathways.

Chemical Reactivity and Transformation Mechanisms

Reduction Reactions of the Diketone Moiety

The two ketone groups of 2,3,6,7-Tetrahydro-s-indacene-1,5-dione are primary sites for reduction reactions, leading to the formation of corresponding diols. The stereochemical outcome of these reductions can be influenced by the choice of reagents and reaction conditions.

The conversion of the diketone to 1,2,3,5,6,7-Hexahydro-s-indacene-1,5-diol involves the reduction of both carbonyl groups to hydroxyl groups. While direct studies on this compound are not extensively detailed in the reviewed literature, the reduction of analogous cyclic 1,3-diones, such as cyclopentane-1,3-dione, provides a well-established precedent. nih.gov

Catalytic hydrogenation is a robust method for this transformation. The use of heterogeneous catalysts, particularly ruthenium on a carbon support (Ru/C), has proven effective for the hydrogenation of cyclic 1,3-diones to their corresponding 1,3-diols. nih.gov The reaction typically proceeds through a mono-hydrogenated intermediate (a hydroxy-ketone) before the second ketone is reduced to yield the diol. nih.gov Reaction conditions such as temperature, hydrogen pressure, and solvent choice are critical parameters that influence both the reaction rate and the selectivity towards the desired diol product over side-products. nih.gov

| Catalyst | Substrate Example | Product | Key Reaction Parameters | Observed Outcomes |

|---|---|---|---|---|

| Ru/C | Cyclopentane-1,3-dione | Cyclopentane-1,3-diol | Temperature, H₂ Pressure, Solvent | Yields up to 78% for the diol product have been achieved. Higher temperatures can promote dehydration side reactions. Higher H₂ pressure generally increases the reaction rate. |

Enantioselective reduction of the prochiral diketone would yield chiral diols, which are valuable building blocks in asymmetric synthesis. While the reviewed literature does not provide specific examples of the enantioselective reduction of this compound, general methodologies for the asymmetric reduction of ketones are well-developed. These methods often employ chiral catalysts or reagents, such as those derived from transition metals complexed with chiral ligands or enzymes. For analogous cyclic diones, research has focused on achieving high diastereoselectivity and enantioselectivity through various catalytic systems.

Dehydration Reactions

Dehydration reactions of the 1,2,3,5,6,7-Hexahydro-s-indacene-1,5-diol intermediates can lead to the formation of unsaturated products. In the context of the reduction of cyclic 1,3-diones, dehydration is often an undesired side reaction that competes with the formation of the diol. nih.gov This process is typically promoted at elevated temperatures and can be catalyzed by acidic conditions. The resulting products would feature one or more carbon-carbon double bonds within the s-indacene (B1235719) framework.

Cyclization and Aromatization Mechanisms

This compound itself can be synthesized through a pathway involving cyclization and aromatization. One notable method involves the transformation of cyclopentenone-MBH (Morita–Baylis–Hillman) acetates. In this process, sodium nitrite (B80452) (NaNO₂) is proposed to act as a nucleophilic catalyst that initiates a stepwise dimeric cyclization, which is followed by an oxidative aromatization step to construct the s-indacene core. This efficient synthesis strategy highlights the role of the compound as a product of sophisticated cyclization mechanisms.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of a ketone or aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base. mychemblog.comsigmaaldrich.com The carbonyl groups of this compound are susceptible to nucleophilic attack from carbanions generated from active methylene compounds.

The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a resonance-stabilized enolate. ajrconline.org This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of the diketone. The resulting β-hydroxy intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com Depending on the stoichiometry, this reaction can occur at one or both ketone sites.

| Component | Role | Examples | Reference |

|---|---|---|---|

| Carbonyl Compound | Electrophile | This compound | - |

| Active Methylene Compound | Nucleophile precursor | Malononitrile, Diethyl malonate, Ethyl acetoacetate, Cyanoacetic acid | mychemblog.comwikipedia.org |

| Catalyst | Weak Base | Piperidine (B6355638), Pyridine, Ammonium (B1175870) acetate (B1210297) | mychemblog.comwikipedia.orgsphinxsai.com |

Nucleophilic Catalysis and Cycloaddition Mechanisms (e.g., (3+2) Cycloaddition)

The synthesis of the this compound framework can be achieved through reactions where nucleophilic catalysis plays a central role. As mentioned previously, NaNO₂ can act as a nucleophilic catalyst to initiate a dimeric cyclization.

Interestingly, in related transformations of cyclopentenone-MBH acetates, NaNO₂ can also act as a nucleophilic reagent in a (3+2) cycloaddition reaction, leading to the formation of isoxazole (B147169) derivatives instead of the s-indacene dione (B5365651). This illustrates how the reaction pathway can be diverted towards different complex heterocyclic structures based on the specific substrate and conditions. While this (3+2) cycloaddition does not produce this compound, it is a competing mechanism from similar precursors, highlighting the intricate reactivity of these systems. Other nucleophilic catalysts, such as phosphines, are widely used to mediate various cycloaddition reactions, including (3+2) annulations, to form five-membered rings. researchgate.net

Regioselective and Stereoselective Transformations

The chemical reactivity of this compound, a symmetrical diketone, presents interesting challenges and opportunities for selective transformations. The presence of two identical prochiral carbonyl groups within a rigid bicyclic framework makes it a suitable substrate for studies in regioselectivity and stereoselectivity. Regioselective reactions would involve the selective transformation of one of the two carbonyl groups, while stereoselective transformations would control the formation of specific stereoisomers upon reaction.

Due to the symmetrical nature of the molecule, achieving regioselectivity in the mono-transformation of one of the two carbonyl groups requires a method to differentiate between them. This can often be achieved through the use of enzymes or under carefully controlled reaction conditions with chemical catalysts where the initial reaction at one site alters the reactivity of the second.

Stereoselective transformations, particularly reductions of the ketone functionalities, are of significant interest as they can lead to the formation of chiral diols or hydroxy-ketones. These products can serve as valuable building blocks in the synthesis of complex molecules. The control of stereochemistry in such reactions is typically accomplished using chiral catalysts, reagents, or biocatalysts.

While specific research on the regioselective and stereoselective transformations of this compound is not extensively documented in publicly available literature, the principles can be understood by examining studies on analogous symmetrical and prochiral diketones.

Principles of Asymmetric Reduction of Prochiral Diketones

The asymmetric reduction of prochiral ketones is a well-established method for producing chiral alcohols. nih.govnih.govwikipedia.org This can be achieved through various methods, including the use of chirally modified metal hydrides, catalytic transfer hydrogenation with chiral catalysts, and biocatalysis. wikipedia.org

For symmetrical diketones, the challenge lies in controlling both the regioselectivity (mono- versus di-reduction) and the stereoselectivity of the reduction.

Biocatalytic Approaches

Biocatalysis, employing whole cells of microorganisms or isolated enzymes such as alcohol dehydrogenases (ADHs), offers a powerful tool for the selective reduction of ketones. nih.govnih.gov These reactions are often characterized by high enantio- and diastereoselectivity under mild reaction conditions.

In a study on the stereoselective reduction of the bicyclic diketone bicyclo[2.2.2]octane-2,6-dione using Saccharomyces cerevisiae, researchers were able to achieve the formation of the ketoalcohol (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octane-2-one with high stereoselectivity. nih.gov This demonstrates the potential of biocatalysts to differentiate between the two carbonyl groups in a symmetrical system and to control the stereochemistry of the reduction. The process parameters, such as substrate concentration, pH, and the use of genetically engineered strains, were shown to significantly influence the efficiency and selectivity of the reduction. nih.gov

Another study on various prochiral ketones highlighted the effectiveness of different plant and microbial biocatalysts in achieving stereoselective reductions, with microorganisms like Rhodotorula glutinis showing remarkable results across a range of substrates. nih.govnih.gov

Chemo-catalytic Approaches

Chemical catalysts, particularly those based on transition metals like ruthenium complexed with chiral ligands, are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones. nih.gov These methods can provide access to chiral alcohols with high enantiomeric excess.

Research on the asymmetric transfer hydrogenation of diketones has shown that it is possible to achieve regioselective mono-reduction. For instance, by introducing significant steric hindrance adjacent to one carbonyl group, the catalyst can selectively reduce the less hindered ketone with high enantioselectivity. nih.gov

The desymmetrization of meso-1,3-diketones through catalytic asymmetric hydrogenation is another relevant strategy. For example, iridium complexes with chiral ligands have been used for the hydrogenative desymmetrization of cyclic α,α-disubstituted 1,3-diketones, yielding mono-reduced products with high enantio- and diastereoselectivities. researchgate.net

The following table summarizes representative examples of regioselective and stereoselective reductions of diketones from the literature, illustrating the potential transformations applicable to substrates like this compound.

| Diketone Substrate | Catalyst/Biocatalyst | Transformation | Product(s) | Selectivity |

| Bicyclo[2.2.2]octane-2,6-dione | Saccharomyces cerevisiae | Mono-reduction | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octane-2-one | High stereoselectivity nih.gov |

| 1,4-Diphenylbutane-1,4-dione | Various ADHs | Di-reduction | (1S,4S)- or (1R,4R)-1,4-diphenylbutane-1,4-diol | >99% de, >99% ee mdpi.com |

| 2,6-Diketones | ω-Transaminases | Regioselective mono-amination | Δ¹-Piperideines | Perfect regioselectivity sci-hub.st |

| Cyclic α,α-disubstituted 1,3-diketones | Ir/f-ampha complex | Hydrogenative desymmetrization | Chiral β-hydroxy ketones | High enantio- and diastereoselectivities researchgate.net |

Applications and Potential in Materials Science

Functional Monomers in Polymerization Reactions

The dione (B5365651) functionality and the reactive sites on the s-indacene (B1235719) framework allow 2,3,6,7-tetrahydro-s-indacene-1,5-dione and its derivatives to act as versatile monomers in various polymerization reactions, leading to materials with unique properties.

The s-indacene ligand system is known to be strongly electron-donating, a property that is harnessed in the synthesis of organometallic materials. While direct polymerization of this compound into organometallic polymers is an area of ongoing research, the fundamental s-indacene core has been successfully incorporated into organometallic structures. For instance, derivatives like 1,2,3,4,5,6,7,8-octamethyl-1,5-dihydro-s-indacene have been used to synthesize transition-metal derivatives with manganese, rhodium, and chromium. chemrxiv.org Furthermore, bis-organogermanium compounds based on the s-indacene scaffold have been utilized as functional monomers in polymerization reactions, highlighting the potential of the s-indacene core to form organometallic polymers. beilstein-journals.org The dione functionality on this compound offers additional coordination sites, suggesting its potential to form complex, multi-dimensional organometallic polymers with interesting electronic and magnetic properties.

Ladder polymers, characterized by their fused ring backbones, exhibit exceptional thermal stability and are of great interest for applications like gas separation membranes. indiamart.com The synthesis of these polymers often involves step-growth polymerization of rigid monomers. While specific examples of acid-catalyzed synthesis of microporous ladder polymers directly from this compound are not extensively documented, the rigid structure of the s-indacene core makes it a promising candidate for such reactions. The general strategy involves the reaction of a rigid monomer, often a diamine or a diol, with a complementary monomer under conditions that promote the formation of a fused, ladder-like structure. For example, microporous polyimides have been synthesized from rigid ladder-type diamines. researchgate.net Given the reactivity of the ketone groups in this compound, it is conceivable that it could undergo acid-catalyzed self-condensation or reaction with other monomers to form robust, microporous ladder polymers with high surface areas and tailored pore sizes.

Components in π-Conjugated Molecular Materials

The extended π-system of the s-indacene core is central to its utility in π-conjugated molecular materials, which are the foundation of many organic electronic devices.

A critical property for n-type organic semiconductors is high electron affinity, which facilitates the acceptance and transport of electrons. The s-indacene-1,5-dione framework, with its electron-withdrawing ketone groups, inherently possesses good electron-accepting characteristics. Theoretical studies on a derivative, 2,4,6,8-tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione, using density functional theory (DFT) have provided insights into its electronic structure. researchgate.net These calculations are crucial for predicting the electron affinity of materials.

| Property | Value |

| HOMO Energy | -6.6496 eV |

| LUMO Energy | -2.2599 eV |

| Energy Gap | 4.3897 eV |

| Table 1: Calculated electronic properties of 2,4,6,8-tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione. researchgate.net |

The relatively low lowest unoccupied molecular orbital (LUMO) energy level suggests a propensity to accept electrons. Furthermore, the electron affinity of the s-indacene system can be enhanced by the introduction of electron-withdrawing substituents. For instance, nitrile derivatives of s-indacene have been shown to possess high electron affinity, making them candidates for π-conjugated molecular materials. beilstein-journals.org The strategic placement of such groups on the this compound core can further lower the LUMO level, making it an even more effective electron acceptor for applications in organic field-effect transistors (OFETs) and other electronic devices.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical phenomenon in materials science as different polymorphs can exhibit distinct physical properties. Research has shown that s-indacene-1,5-dione derivatives, particularly those with symmetrically substituted thiophene (B33073) rings, can undergo thermally induced polymorphic transformations. beilstein-journals.org This behavior is attributed to the subtle balance of intermolecular forces that can be perturbed by temperature changes, leading to a rearrangement of the molecules in the crystal lattice. While specific studies on the polymorphic behavior of this compound are not widely available, the inherent rigidity and potential for varied intermolecular interactions of the s-indacene core suggest that it and its derivatives are likely to exhibit polymorphism. This property is of significant interest for the development of molecular switches and sensors, where a change in physical properties in response to a thermal stimulus can be exploited.

Non-Fullerene Acceptors (NFAs) in Organic Solar Cells (OSCs)

The field of organic photovoltaics has seen a rapid advancement with the development of non-fullerene acceptors (NFAs), which offer advantages over traditional fullerene-based acceptors in terms of tunable energy levels and broader absorption spectra. mdpi.comjmaterenvironsci.com The core structural motifs of this compound are highly relevant to the design of high-performance NFAs. The s-indacene unit can serve as a rigid and electron-rich core, while the dione groups are electron-withdrawing, creating an intrinsic "A-D-A" (acceptor-donor-acceptor) character within the molecule.

Although this compound itself is a relatively simple molecule, it serves as a foundational building block for more complex and efficient NFAs. For example, the indacenodithiophene (IDT) core, which is a derivative of s-indacene, is a key component in many high-performance NFAs. These molecules typically feature an extended π-conjugated system built upon the s-indacene framework, with strong electron-withdrawing end groups to enhance their electron-accepting properties. The development of s-indacene-1,3,5,7(2H,6H)-tetraone, known as "Janus Dione," as a strong acceptor central core in NFA design further underscores the utility of the s-indacene dione structure in organic solar cells. mdpi.com The fundamental properties of this compound make it a valuable platform for the rational design of next-generation NFAs for efficient and stable organic solar cells.

Design of Donor-Acceptor-Donor (D-A-D) Architectures

The development of organic semiconductor materials with tailored properties is crucial for advancing technologies such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). A prominent and effective strategy in the molecular engineering of these materials is the creation of Donor-Acceptor-Donor (D-A-D) architectures. In this design, an electron-deficient (acceptor) core is chemically linked to two electron-rich (donor) moieties. This arrangement facilitates intramolecular charge transfer (ICT), a key process that influences the material's optical and electronic characteristics.

The design of D-A-D molecules utilizing this compound would involve the chemical attachment of various electron-donating groups (D) to the indacene core. The choice of the donor unit is critical as it allows for the fine-tuning of the electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), of the resulting D-A-D molecule. This tuning is essential for optimizing the material's performance in electronic devices. For instance, in organic solar cells, the energy levels of the D-A-D material must be appropriately aligned with those of other materials in the device to ensure efficient charge separation and collection.

The s-indacene core itself, being a fused aromatic system, provides a rigid and planar backbone. This structural rigidity is advantageous as it can promote intermolecular π-π stacking in the solid state, which is a critical factor for efficient charge transport. The combination of a strong acceptor core with various donor units can lead to the synthesis of a library of novel organic semiconductor materials with a broad range of optoelectronic properties.

| Hypothetical D-A-D Molecule | Donor Unit | Acceptor Core | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|---|---|

| DAD-1 | Thiophene | This compound | -5.4 | -3.2 | 2.2 |

| DAD-2 | Carbazole | This compound | -5.2 | -3.1 | 2.1 |

| DAD-3 | Triphenylamine | This compound | -5.1 | -3.0 | 2.1 |

The data in this table is hypothetical and serves to illustrate the potential tuning of electronic properties in D-A-D molecules based on the this compound core.

Impact on Charge Carrier Extraction

The efficiency of charge carrier extraction is a critical parameter that dictates the performance of organic electronic devices. In materials with a D-A-D architecture, the electronic coupling between the donor and acceptor units significantly influences the dynamics of charge carriers—electrons and holes. The use of this compound as the acceptor core could have a profound impact on these processes.

Upon photoexcitation, D-A-D molecules can form a charge-separated state, where the electron is localized on the acceptor unit and the hole on the donor unit. The stability and lifetime of this charge-separated state are crucial for efficient charge extraction. The strong electron-accepting nature of the this compound core would facilitate the initial charge separation.

Furthermore, the molecular packing of D-A-D molecules in the solid state is paramount for efficient charge transport to the electrodes. The planar structure of the s-indacene core can promote ordered molecular arrangements, such as π-stacking, creating pathways for charge carriers to move between adjacent molecules. This intermolecular charge hopping is a key mechanism for charge transport in organic semiconductors. The efficiency of this process is highly dependent on the intermolecular distance and the degree of orbital overlap between neighboring molecules.

The strategic design of D-A-D molecules with a this compound core could therefore lead to materials with enhanced charge carrier mobility. By carefully selecting the donor units and modifying the peripheral substituents on the indacene core, it is possible to control the intermolecular interactions and, consequently, the charge transport properties. For example, the introduction of appropriate side chains could be used to optimize the morphology of thin films, leading to improved device performance.

| Material | Architecture | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Potential Application |

|---|---|---|---|---|

| DAD-1 | D-A-D | 10⁻³ - 10⁻² | 10⁻⁴ - 10⁻³ | Organic Photovoltaics (OPV) |

| DAD-2 | D-A-D | 10⁻² - 10⁻¹ | 10⁻³ - 10⁻² | Organic Field-Effect Transistors (OFET) |

| DAD-3 | D-A-D | > 10⁻¹ | > 10⁻² | High-Performance OFETs |

The data in this table represents potential, targeted charge carrier mobilities for hypothetical D-A-D materials based on this compound, illustrating the projected impact on charge carrier extraction for different applications.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

A primary focus for future research is the development of more efficient, sustainable, and versatile synthetic pathways to access the 2,3,6,7-tetrahydro-s-indacene-1,5-dione core and its derivatives. While traditional methods exist, they often lack efficiency. researchgate.net Recent breakthroughs have demonstrated novel approaches that are both rapid and environmentally benign.

A notable advancement is the NaNO₂-catalyzed transformation of cyclopentenone-MBH acetates. mdpi.com This method facilitates a rapid synthesis of various structurally novel 4,8-disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones in moderate yields. mdpi.com The key advantages of this approach include the use of an inexpensive and readily available catalyst (NaNO₂), mild reaction conditions (50 °C), operational simplicity, and the avoidance of transition metals. mdpi.comresearchgate.net In this reaction, NaNO₂ is proposed to act as a nucleophilic catalyst that initiates a stepwise dimeric cyclization and subsequent oxidative aromatization. mdpi.com

Future work should aim to expand the substrate scope of such reactions and optimize conditions to improve yields. Research into alternative green catalysts and solvent systems could further enhance the sustainability of these synthetic routes. mdpi.com Another promising direction involves the regioselective synthesis of asymmetrically substituted indacenediones, which could lead to materials with unique dipolar or chiroptical properties. For instance, intramolecular cycloeliminations of 2,5-dimethyl-1,4-bis(carboxyalkyl)benzenes have been shown to selectively produce diketone precursors for polyalkylated s-indacenes in high yields, representing another viable synthetic strategy to explore and refine. acs.org

Exploration of Advanced Derivatization Strategies for Tuned Properties

The functionalization of the s-indacene-1,5-dione core is a critical strategy for tuning its chemical, physical, and electronic properties. The introduction of various substituents at the 4- and 8-positions has been shown to be a viable method for creating a library of compounds with diverse characteristics. mdpi.com

Recent studies have successfully synthesized a range of derivatives with different aryl groups, including phenyl, tolyl, methoxyphenyl, and chlorophenyl moieties. mdpi.com These modifications can influence molecular packing in the solid state, solubility, and frontier molecular orbital energy levels. For example, the synthesis and characterization of 2,6-di(thiophen-2-yl)-s-indacene-1,5-dione-3,7-diol and its subsequent esterification to form diheptanoate derivatives (DTID-Hep2 and iso-DTID-Hep2) have produced materials exhibiting unique thermal-induced polymorphic transformations. rsc.org This suggests that derivatization can be used to create switchable materials for applications in molecular actuators and sensors. rsc.org

Future derivatization strategies should explore:

Introduction of Strong Electron-Withdrawing/Donating Groups: Attaching potent electron-withdrawing groups (e.g., cyano, fluoroalkyl) could further lower the LUMO energy, enhancing n-type semiconductor properties. Conversely, electron-donating groups could raise the HOMO level, tuning the material for different electronic applications. acs.org

Extended π-Conjugation: Fusing additional aromatic or heteroaromatic rings to the indacene core could decrease the HOMO-LUMO gap, shifting absorption and emission profiles toward the near-infrared (NIR) region, which is desirable for bio-imaging and photothermal therapies.

Asymmetric Functionalization: Synthesizing derivatives with different substituents at the 4- and 8-positions could induce significant dipole moments, beneficial for applications in nonlinear optics or for controlling morphology in thin films.

Polymerization: Incorporating the this compound moiety as a building block in conjugated polymers has already shown promise for creating ambipolar transport properties in organic transistors. rsc.org Further exploration of different polymer architectures is a key research direction.

Table 1: Synthesized Derivatives of 4,8-Disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-dione Data sourced from Li et al. (2025). mdpi.com

| Compound Name | Substituent at 4,8-positions | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4,8-Diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | Phenyl | 57 | 260–263 |

| 4,8-Di-o-tolyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | o-Tolyl | 31 | 306–308 |

| 4,8-Bis(2-methoxyphenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 2-Methoxyphenyl | 48 | 248–250 |

| 4,8-Di-m-tolyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | m-Tolyl | 34 | 269–272 |

| 4,8-Di-p-tolyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | p-Tolyl | 36 | 289–291 |

| 4,8-Bis(3-iodophenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 3-Iodophenyl | 35 | 322–323 |

| 4,8-Di(naphthalen-2-yl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | Naphthalen-2-yl | 38 | 240–241 |

| 4,8-Bis(4-chlorophenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 4-Chlorophenyl | 33 | 281–284 |

Deeper Computational Insight into Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding the electronic structure, reactivity, and potential applications of s-indacene (B1235719) derivatives. dergipark.org.tr Future research will require more sophisticated computational studies to predict material properties accurately and guide synthetic efforts.

A DFT study on 2,4,6,8-tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione, using the B3LYP/6–311++G(d,p) basis set, calculated the HOMO and LUMO energies to be -6.6496 eV and -2.2599 eV, respectively. researchgate.net Such calculations are vital as the HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netsamipubco.com The study also identified the carbonyl oxygen atoms as the most chemically active sites, providing valuable insight for planning chemical modifications. researchgate.net

Future computational work should focus on:

Modeling Excited States: Using Time-Dependent DFT (TD-DFT) to predict absorption and emission spectra, which is crucial for designing materials for optoelectronic devices.

Simulating Charge Transport: Calculating charge reorganization energies and electronic couplings to predict charge carrier mobilities in organic semiconductors.

Investigating Intermolecular Interactions: Modeling crystal packing and intermolecular interactions to understand and predict the solid-state properties and polymorphism observed experimentally. rsc.org

Reaction Mechanism Elucidation: Using computational analysis to validate and refine proposed reaction mechanisms, such as the NaNO₂-catalyzed cyclization, to enable further optimization. mdpi.com

Table 2: Calculated Quantum Chemical Properties for 2,4,6,8-Tetramethyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione Data from Sucheta, M. et al. (2022). researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.6496 eV |

| LUMO Energy | -2.2599 eV |

| Energy Gap (HOMO-LUMO) | 4.3897 eV |

Expanding Applications in Advanced Materials and Organic Electronics

The unique electronic and structural properties of this compound derivatives make them highly promising for a variety of applications, particularly in organic electronics. rsc.org Their planar structure and electron-accepting nature are ideal for use as n-type semiconductors or as electron acceptors in organic solar cells. rsc.org

Key areas for future application-focused research include:

Organic Field-Effect Transistors (OFETs): The incorporation of the indacenedione moiety into polymers has led to materials with balanced ambipolar (hole and electron) transport capabilities. rsc.org Further design of novel polymers and small molecules based on this core could lead to higher charge carrier mobilities and improved device stability. An OFET fabricated with a related hexaaryl-s-indacene derivative has already demonstrated moderate hole mobility, opening the door for further exploration. acs.org

Organic Solar Cells (OSCs): The tunable LUMO level makes these compounds excellent candidates for non-fullerene acceptors in OSCs. Research should focus on synthesizing derivatives with broad absorption spectra and appropriate energy level alignment with common donor polymers.

Molecular Switches and Actuators: Derivatives like DTID-Hep2, which exhibit reversible solid-state phase transformations in response to thermal stimuli, are promising for the development of smart materials, sensors, and molecular actuators. rsc.orgresearchgate.net

Energy Storage: The stable carbonyl groups within the structure suggest potential use as electrode materials in organic rechargeable batteries, an area that remains largely unexplored for this class of compounds.

Synergistic Experimental and Theoretical Approaches

The most rapid and impactful progress will be achieved through a close integration of experimental synthesis and theoretical computation. This synergistic approach allows for a cycle of design, prediction, synthesis, and characterization that can accelerate the discovery of new functional materials.

For example, computational screening can identify promising derivatization targets with desired electronic properties before significant synthetic resources are committed. acs.org Experimental results, such as X-ray crystal structures and spectroscopic data, can then be used to validate and refine theoretical models, improving their predictive accuracy. rsc.orgacs.org The investigation of the thermally induced polymorphism in s-indacene tetraone derivatives is a prime example where experimental observation (XRD) was coupled with molecular design to understand and control solid-state transformations. rsc.org

Future research projects should be designed to incorporate both experimental and computational workflows from the outset. This collaborative approach will be essential to unravel complex structure-property relationships and to rationally design novel this compound-based materials that meet the demands of advanced technological applications. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2,3,6,7-Tetrahydro-s-indacene-1,5-dione, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as cyclization or condensation, using precursors like substituted indenes or diketones. For example, cyclization reactions under acidic or basic conditions are common. Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection and confirmed via H/C NMR spectroscopy to ensure the absence of byproducts. Column chromatography (silica gel) is often employed for purification .

Q. Which spectroscopic and computational techniques are critical for characterizing the molecular structure of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton and carbon environments, confirming the presence of the indacene backbone and keto groups.

- FT-IR Spectroscopy : Detects carbonyl (C=O) stretching vibrations (~1700–1750 cm).

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for validating DFT-optimized geometries .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. How can researchers design experiments to assess the thermal stability of this compound?

- Methodological Answer : Thermogravimetric Analysis (TGA) measures decomposition temperatures under controlled heating rates (e.g., 10°C/min in nitrogen). Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points). Pairing these with DFT-computed thermochemical properties (e.g., Gibbs free energy, enthalpy) allows cross-validation of experimental and theoretical data .

Advanced Research Questions

Q. What computational strategies optimize the prediction of electronic properties (e.g., HOMO-LUMO gaps) in this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311G(d,p)) is used to calculate frontier molecular orbitals (FMOs). Solvent effects are incorporated via Polarizable Continuum Models (PCM). Validation against UV-Vis spectra (experimental λ) ensures accuracy. For example, a study on a methyl-substituted derivative reported HOMO-LUMO gaps of ~4.5 eV using B3LYP/6-311G(d,p) .

Q. How can discrepancies between DFT-predicted and experimentally observed thermochemical data be resolved?

- Methodological Answer : Discrepancies often arise from approximations in functional selection or neglect of dispersion forces. Strategies include:

- Multi-functional benchmarking : Testing functionals like M06-2X or ωB97XD for improved non-covalent interaction modeling.

- Inclusion of anharmonic corrections : Adjusting vibrational frequencies to account for experimental entropy contributions.

- Error analysis : Quantifying deviations (e.g., mean absolute error <5%) to refine computational protocols .

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in the solid-state packing of this compound?

- Methodological Answer : Hirshfeld surface analysis and CrystalExplorer software quantify intermolecular interactions. For indacene derivatives, π-π stacking between aromatic rings and C=O···H hydrogen bonding are dominant. X-ray diffraction data paired with DFT-D3 (dispersion-corrected) calculations reveal interaction energies, guiding crystal engineering for material science applications .

Q. How do substituents (e.g., methyl, halogen) alter the electronic and optical properties of the indacene-dione core?

- Methodological Answer : Substituent effects are evaluated via Hammett constants (σ) and DFT. Electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing electron affinity. Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra shifts; for example, methyl groups increase λ by ~20 nm due to hyperconjugation .

Data Contradiction and Validation

Q. When experimental NMR chemical shifts conflict with DFT predictions, how should researchers troubleshoot?

- Methodological Answer :

Solvent modeling : Ensure the DFT calculation includes solvent effects (e.g., chloroform in PCM).

Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers in solution.

Relativistic corrections : Apply for heavy atoms (e.g., halogen substituents).

Discrepancies >0.5 ppm for protons or >5 ppm for carbons warrant re-evaluation of the computational setup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.